molecular formula C20H23N3O3S2 B11551581 N,N-diethyl-4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide

N,N-diethyl-4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide

Cat. No.: B11551581
M. Wt: 417.5 g/mol
InChI Key: JFOVLJBBKLGPIL-UHFFFAOYSA-N
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Description

N,N-diethyl-4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide group can be synthesized by reacting sulfonyl chlorides with amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N,N-diethyl-4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its structural features that are common in bioactive molecules.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving sulfonamides and thiazoles.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The thiazole ring and sulfonamide group are key functional groups that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide is unique due to its combination of a thiazole ring, methoxyphenyl group, and benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H23N3O3S2

Molecular Weight

417.5 g/mol

IUPAC Name

N,N-diethyl-4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C20H23N3O3S2/c1-4-23(5-2)28(24,25)16-12-10-15(11-13-16)18-14-27-20(22-18)21-17-8-6-7-9-19(17)26-3/h6-14H,4-5H2,1-3H3,(H,21,22)

InChI Key

JFOVLJBBKLGPIL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3OC

Origin of Product

United States

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